molecular formula C20H19Cl3N2O B6128924 [4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride

[4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride

Cat. No. B6128924
M. Wt: 409.7 g/mol
InChI Key: JGSZMJAMCIKGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride, also known as BDP, is a chemical compound that has gained interest in the scientific community due to its potential applications in biomedical research. BDP is a small molecule that can be synthesized using a variety of methods, and it has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of [4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. [4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
[4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. [4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, and it has been found to improve cognitive function in these animals.

Advantages and Limitations for Lab Experiments

One of the advantages of using [4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. However, [4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride has also been found to have limitations in terms of its solubility and stability, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of [4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride, including the exploration of its potential applications in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of [4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride and to optimize its use in lab experiments.

Synthesis Methods

[4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride can be synthesized using a variety of methods, including the reaction of 3,5-dichlorobenzyl chloride with pyridine-3-carbaldehyde, followed by reduction with sodium borohydride and protection of the resulting amine with benzyl chloride. This reaction results in the formation of [4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride hydrochloride, which can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

[4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride has been shown to have potential applications in biomedical research, particularly in the study of diseases such as cancer and Alzheimer's disease. [4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[(3,5-dichloro-4-phenylmethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O.ClH/c21-18-9-17(13-24-12-16-7-4-8-23-11-16)10-19(22)20(18)25-14-15-5-2-1-3-6-15;/h1-11,24H,12-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSZMJAMCIKGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CNCC3=CN=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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